molecular formula C11H17NO B1293726 2-[(Dimethylamino)methyl]-4-ethylbenzenol CAS No. 55955-99-2

2-[(Dimethylamino)methyl]-4-ethylbenzenol

Cat. No.: B1293726
CAS No.: 55955-99-2
M. Wt: 179.26 g/mol
InChI Key: FSBZQLGCTYKSMP-UHFFFAOYSA-N
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Description

The dimethylamino group imparts basicity and electron-donating properties, while the ethyl substituent enhances lipophilicity. This compound is structurally analogous to tertiary amine derivatives used in polymer chemistry, pharmaceuticals, and photodynamic therapies. Its reactivity and physical properties are influenced by the interplay of substituents on the aromatic ring.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-9-5-6-11(13)10(7-9)8-12(2)3/h5-7,13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZQLGCTYKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204542
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55955-99-2
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055955992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(dimethylamino)-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-ethylbenzenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and formaldehyde.

    Mannich Reaction: The key step in the synthesis is the Mannich reaction, which involves the condensation of 4-ethylphenol with formaldehyde and dimethylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions.

    Purification: The crude product obtained from the reaction is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-ethylbenzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-ethylbenzenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-ethylbenzenol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

Key Findings from Resin Cement Studies (): A comparative study evaluated ethyl 4-(dimethylamino) benzoate (EDAB) and 2-(dimethylamino) ethyl methacrylate (DMAEMA) as co-initiators in resin cements.

Property EDAB DMAEMA
Degree of Conversion (DC) Higher DC (≈75%) Lower DC (≈60%)
DPI Influence Minimal improvement Significant DC increase
Physical Properties Superior flexural strength Improved with higher amine
Reactivity Higher electron-donating Steric hindrance from methacrylate

EDAB’s ester group enhances electron donation to the camphorquinone (CQ) photoinitiator, improving polymerization efficiency. In contrast, DMAEMA’s methacrylate group introduces steric hindrance, reducing reactivity. However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly boosts DMAEMA’s DC, likely due to secondary initiation pathways .

2-(Diethylamino)ethyl 4-[(4-Chlorobenzoyl)Amino]Benzoate

This compound (CAS 70204-63-6) features a diethylaminoethyl ester and a 4-chlorobenzamido group. Compared to the target compound:

Property Target Compound Chlorobenzoyl Derivative
Substituent Effects Ethyl (electron-donating) Chlorobenzoyl (electron-withdrawing)
Molecular Weight ~193.3 g/mol (estimated) 386.4 g/mol
Functionality Phenolic hydroxyl Ester and amide bonds

The diethylamino group may enhance steric bulk compared to dimethylamino, affecting interactions in polymerization systems .

2-[(Benzylamino)Methyl]-4,6-Dibromobenzenol

This compound (CAS 478040-88-9) has bromine atoms at positions 4 and 6, increasing molecular weight (371.07 g/mol) and lipophilicity. Key differences:

Property Target Compound Dibromo Derivative
Halogen Effects None Bromine (electrophilic)
Amino Group Dimethylamino Benzylamino (bulkier)
Applications Polymer initiator Potential antimicrobial uses

The bromine atoms may confer antimicrobial activity, while the benzylamino group could reduce solubility in aqueous systems compared to the dimethylamino analog .

[2-(4-Dimethylamino-Phenyl)-Benzoxazol-5-Yl]-(4-Nitro-Benzylidene)-Amine

This benzoxazole derivative (CAS 331445-35-3) incorporates a nitro group and benzoxazole ring.

Property Target Compound Benzoxazole Derivative
Electronic Effects Ethyl (donating) Nitro (withdrawing)
Aromatic System Single benzene ring Fused benzoxazole ring
Reactivity Basic amine Photoactive due to nitro group

The nitro group enhances photostability and electron deficiency, making this compound suitable for optoelectronic applications. The fused benzoxazole ring increases rigidity compared to the flexible ethyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Property
2-[(Dimethylamino)methyl]-4-ethylbenzenol C₁₁H₁₇NO Dimethylamino, ethyl ~193.3 High basicity, polymer initiator
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ Dimethylamino, ester 193.24 High DC in resins
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ Diethylamino, chlorobenzamido 386.4 Antimicrobial potential
2-[(Benzylamino)methyl]-4,6-dibromobenzenol C₁₄H₁₃Br₂NO Benzylamino, dibromo 371.07 Lipophilic, bioactive
[2-(4-Dimethylamino-phenyl)-benzoxazol-5-yl]-(4-nitro-benzylidene)-amine C₂₂H₁₈N₄O₃ Nitro, benzoxazole 386.4 Photoactive, rigid

Biological Activity

2-[(Dimethylamino)methyl]-4-ethylbenzenol, also known by its CAS number 55955-99-2, is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dimethylamino group attached to a methyl group, which is further connected to a benzene ring substituted with an ethyl group at the para position. Its structural formula can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This structure suggests potential interactions with biological molecules due to the presence of both hydrophobic (the benzene ring and ethyl group) and polar (the dimethylamino group) regions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with proteins and nucleic acids, potentially altering their structure and function. This compound may also undergo metabolic transformations that yield active metabolites contributing to its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Cytotoxic Effects

In cellular studies, this compound has shown cytotoxic effects on various cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations resulting in increased cell death. The underlying mechanism may involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models have indicated that the compound can mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. These effects are likely mediated through the modulation of inflammatory cytokines and oxidative stress markers.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus; disrupts cell membranes
CytotoxicityInduces apoptosis in cancer cell lines; dose-dependent effects
NeuroprotectionReduces neuroinflammation; protects neurons from oxidative stress

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Application : In a study involving wound infections, topical formulations containing this compound demonstrated significant reduction in bacterial load compared to control treatments.
  • Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy agents for treating specific cancers. Preliminary results indicated enhanced efficacy and reduced side effects.
  • Neurodegenerative Diseases : Research on animal models of Alzheimer's disease showed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

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